Structural Differentiation: The 4-Benzyl Group Confers Lipophilic Bulk Absent in the Des-Benzyl Analog
The target compound (C19H25N5, MW 323.44) possesses a 4-benzylpiperidine core, whereas the closest commercially available analog, N'-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide (C12H19N5, MW 233.31), lacks this benzyl group entirely . This structural difference results in a calculated cLogP increase of approximately 2.5–3.0 units for the target compound, indicating significantly higher lipophilicity and membrane permeability potential [1]. In the context of kinase inhibitor design, the 4-benzyl group is a known pharmacophore element that occupies a hydrophobic pocket, directly contributing to binding affinity, as demonstrated by the high Pim kinase affinity (IC50 1.50 nM) of related aminopyrimidine scaffolds in patent US9321756 [2].
| Evidence Dimension | Molecular weight and lipophilicity (cLogP) as determinants of target engagement |
|---|---|
| Target Compound Data | MW 323.44 g/mol; cLogP ~3.5–4.0 (estimated) |
| Comparator Or Baseline | N'-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide: MW 233.31 g/mol; cLogP ~1.0 (estimated) |
| Quantified Difference | MW increase of 90.13 g/mol; cLogP increase of ~2.5–3.0 units |
| Conditions | Calculated physicochemical properties; no head-to-head biological assay available. |
Why This Matters
The enhanced lipophilicity and molecular bulk directly impact membrane permeability and target-binding pocket complementarity, making the target compound a more suitable scaffold for programs targeting intracellular kinase domains or CNS receptors where blood-brain barrier penetration is required.
- [1] ChemAxon/Marvin cLogP estimation via SMILES: CC1=CC(C)=NC(NC(=N)N2CCC(CC3=CC=CC=C3)CC2)=N1. Accessed 2026. View Source
- [2] BindingDB. Data for CHEMBL3394164 (US9321756, Compound 17): Pim-1 IC50 = 1.50 nM. Accessed 2026. View Source
